![molecular formula C35H57NO2 B107937 2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol CAS No. 851039-24-2](/img/structure/B107937.png)
2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, also known as O-β-D-galactopyranosyl-(1→4)-O-[2-(4-octylphenyl)ethyl]-2-O-(4-octylphenyl)-6-deoxy-α-D-glucopyranoside, is a synthetic compound that has been widely used in scientific research. This compound is a glycosphingolipid analogue that has been shown to exhibit potent biological activities. In
Scientific Research Applications
Immunomodulatory Effects and Cancer Therapy Applications
FTY720 has been approved by the Food and Drug Administration (FDA) as a new treatment for multiple sclerosis. Its mechanism of action involves the activation of sphingosine-1-phosphate receptors (S1PRs), which plays a critical role in its immunosuppressive effects. Beyond its application in treating multiple sclerosis, FTY720 has demonstrated preclinical antitumor efficacy in several cancer models. Interestingly, the phosphorylation of FTY720, which is crucial for its immunosuppressive effects, is not required for its cytotoxic effect on cancer cells. This indicates that FTY720's antitumor mechanism may involve S1PR-independent pathways, which are distinct from its immunomodulatory effects (Zhang et al., 2013).
Environmental and Biotechnological Research
While the main focus of research on FTY720 has been on its medical applications, related compounds have been investigated for their roles and behavior in environmental and biotechnological contexts. For example, studies on 1,3-propanediol and 2,3-butanediol—compounds with structural similarities to the aforementioned chemical—have explored their production and purification from biologically produced sources. These studies contribute to our understanding of the downstream processing of biologically produced diols, which is relevant for industrial biotechnology and the production of chemicals and fuels from renewable resources (Xiu & Zeng, 2008).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(4-Octylphenethyl)-fingolimod, also known as 2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, is Sphingosine kinase 1 (SphK1) . SphK1 is a key enzyme that catalyzes the conversion of sphingosine (Sph) to sphingosine 1-phosphate (S1P), maintaining the dynamic balance of sphingolipid-rheostat in cells and participating in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .
Mode of Action
The compound interacts with its target, SphK1, by inhibiting its activity . This interaction disrupts the conversion of sphingosine to sphingosine 1-phosphate, thereby affecting the balance of sphingolipid-rheostat in cells .
Biochemical Pathways
The inhibition of SphK1 affects various biochemical pathways. It disrupts the balance of sphingolipid-rheostat in cells, which in turn influences cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .
Pharmacokinetics
It is known that the compound partitions significantly in central nervous tissue . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The inhibition of SphK1 by 3-(4-Octylphenethyl)-fingolimod results in a disruption of the balance of sphingolipid-rheostat in cells . This can lead to changes in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .
Properties
IUPAC Name |
2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSXESKDUWORBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851039-24-2 |
Source


|
| Record name | 3-(4-Octylphenethyl)-fingolimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QX5UH6MBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


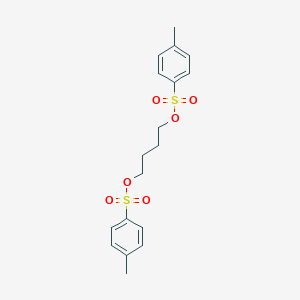
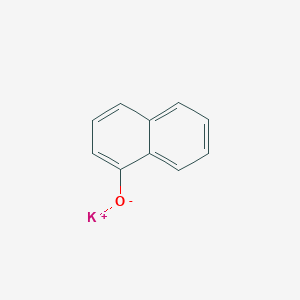



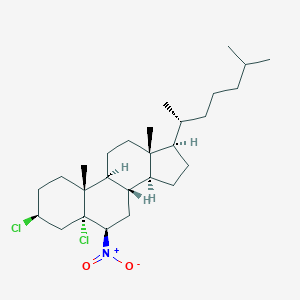
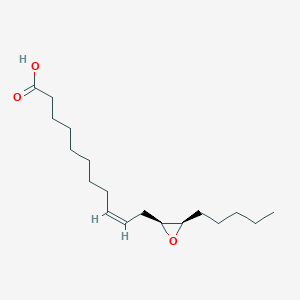
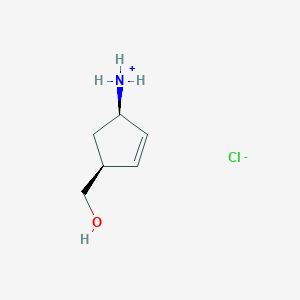
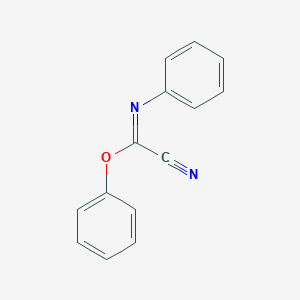
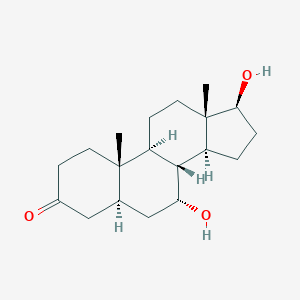
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

